molecular formula C8H18O B1198660 (R)-(-)-2-Octanol CAS No. 5978-70-1

(R)-(-)-2-Octanol

Cat. No.: B1198660
CAS No.: 5978-70-1
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-MRVPVSSYSA-N
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Description

®-(-)-2-Octanol: is a chiral secondary alcohol with the chemical formula C8H18O . It is an enantiomer of 2-octanol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its unique stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 2-Octanone: One common method for preparing ®-(-)-2-Octanol is the enantioselective reduction of 2-octanone using chiral catalysts or reagents. This process typically involves the use of chiral ligands or enzymes to achieve high enantioselectivity.

    Hydroboration-Oxidation: Another method involves the hydroboration of 1-octene followed by oxidation. This method can be tailored to produce the desired enantiomer by using chiral borane reagents.

Industrial Production Methods: Industrial production of ®-(-)-2-Octanol often involves the use of biocatalysts, such as enzymes, to achieve high enantioselectivity and yield. These methods are preferred due to their environmental friendliness and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-(-)-2-Octanol can be oxidized to form 2-octanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: It can be reduced to octane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in ®-(-)-2-Octanol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: 2-Octanone.

    Reduction: Octane.

    Substitution: Various alkyl halides depending on the reagent used.

Scientific Research Applications

Chemistry: ®-(-)-2-Octanol is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its enantiomeric purity makes it valuable in asymmetric synthesis.

Biology: In biological research, ®-(-)-2-Octanol is used to study the effects of chirality on biological systems. It serves as a model compound in studies of enzyme selectivity and metabolic pathways.

Medicine: This compound is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs with chiral centers.

Industry: ®-(-)-2-Octanol is used in the fragrance industry due to its pleasant odor. It is also employed in the production of flavors and as a solvent in various industrial applications.

Mechanism of Action

The mechanism of action of ®-(-)-2-Octanol depends on its specific application. In chemical reactions, its stereochemistry plays a crucial role in determining the outcome of the reaction. In biological systems, it interacts with enzymes and receptors in a stereospecific manner, influencing metabolic pathways and biological activity.

Comparison with Similar Compounds

    (S)-(+)-2-Octanol: The enantiomer of ®-(-)-2-Octanol, with opposite stereochemistry.

    2-Octanone: The ketone form of 2-octanol, which can be interconverted through oxidation and reduction reactions.

    1-Octanol: A primary alcohol with a similar carbon chain length but different functional group position.

Uniqueness: ®-(-)-2-Octanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral studies, setting it apart from its racemic mixture and other similar compounds.

Properties

IUPAC Name

(2R)-octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWFXCIHNDVPSH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80884209
Record name 2-Octanol, (2R)-
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Molecular Weight

130.23 g/mol
Source PubChem
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Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
Record name (2R)-2-Octanol
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Vapor Pressure

0.19 [mmHg]
Record name (2R)-2-Octanol
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CAS No.

5978-70-1
Record name (R)-2-Octanol
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Record name 2-Octanol, (2R)-
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Record name 2-Octanol, (2R)-
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Record name 2-Octanol, (2R)-
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Record name L-octan-2-ol
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Record name 2-OCTANOL, (2R)-
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Synthesis routes and methods

Procedure details

After (racemic)-2-octanol (300 mg, 2.30 mmol), triphenylphosphine (727 mg, 2.76 mmol), N-methyl-p-toluenesulfonamide (514 mg, 2.76 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (648 mg, 2.76 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 21 hours. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution) to give 4,N-dimethyl-N-(1-methylheptyl)benzenesulfonamide as a white solid substance (223 mg, yield: 33%/(racemic)-2-octanol).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-2-Octanol
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(R)-(-)-2-Octanol
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(R)-(-)-2-Octanol
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(R)-(-)-2-Octanol
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Customer
Q & A

Q1: What is the molecular formula and weight of (R)-(-)-2-Octanol?

A1: The molecular formula of this compound is C8H18O, and its molecular weight is 130.23 g/mol.

Q2: Are there any specific spectroscopic data characterizing this compound?

A2: While not explicitly detailed in the provided abstracts, this compound can be characterized using techniques like infrared spectroscopy (IR) to identify functional groups, nuclear magnetic resonance (NMR) spectroscopy to analyze the arrangement of atoms, and mass spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Q3: How does the chirality of this compound influence its properties and applications?

A3: Chirality significantly impacts the biological activity and interactions of molecules. This compound, being chiral, might exhibit different reaction rates, biological activities, and even opposing effects compared to its enantiomer, (S)-(+)-2-Octanol.

Q4: What are the main applications of this compound in asymmetric synthesis?

A4: this compound serves as a chiral building block in the synthesis of various compounds, including chiral liquid crystals [, , ]. Its enantiomeric purity is crucial for achieving the desired properties in the final products.

Q5: How is this compound used to study the stereoselectivity of enzymes?

A5: Researchers use this compound and its enantiomer as substrates to investigate the stereospecificity of enzymes like alcohol dehydrogenases [, , , , ]. By analyzing the reaction rates and enantiomeric excess of the products, they gain insights into the enzyme's active site and mechanism of action.

Q6: Can you explain the significance of using this compound in studying the Arbuzov reaction?

A6: this compound helps understand the stereochemistry of the dealkylation step in the Arbuzov reaction, particularly the formation and stability of five-coordinate phosphorus intermediates [].

Q7: How can this compound be produced through biocatalysis?

A7: this compound can be produced via the asymmetric reduction of 2-octanone using various microorganisms. For instance, Oenococcus oeni CECT 4730 has demonstrated high enantioselectivity in producing this compound [, , ].

Q8: What are the advantages of employing biocatalysts for this compound production?

A8: Biocatalytic processes offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis [, , ].

Q9: How do biphasic systems enhance the efficiency of biocatalytic this compound production?

A9: Biphasic systems, employing an aqueous phase and an organic solvent, improve the biocatalytic production of this compound [, , ]. This approach reduces substrate and product inhibition, allows for higher substrate loading, and simplifies product recovery.

Q10: What strategies are being explored to further improve the biocatalytic synthesis of this compound?

A10: Research focuses on optimizing reaction parameters, screening for more efficient biocatalysts, and developing integrated process strategies such as continuous biocatalytic synthesis with in situ product separation techniques [].

Q11: How does this compound contribute to the properties of chiral liquid crystals?

A11: When incorporated into liquid crystal molecules, this compound induces chirality, leading to the formation of chiral smectic C phases (SmC*) [, ]. These materials are crucial for applications in displays and other electro-optical devices.

Q12: How does the structure of this compound affect its interaction with chiral selectors in chromatographic separations?

A12: The specific arrangement of atoms and functional groups in this compound dictates its interaction with chiral selectors used in techniques like gas chromatography, influencing the separation efficiency of enantiomers [, ].

Q13: How is computational chemistry employed in research related to this compound?

A13: Computational methods like density functional theory (DFT) can predict the Gibbs free energy (ΔG) of reactions involving this compound []. These calculations help determine equilibrium constants and provide insights into reaction mechanisms.

Q14: How are QSAR models used to predict the activity of compounds related to this compound?

A14: QSAR models correlate the structural features of molecules with their biological activities []. These models can be used to predict the activity of novel compounds structurally similar to this compound, guiding the design of more potent and selective molecules.

Q15: How do structural modifications of this compound, such as changes in the alkyl chain length, affect its biological activity?

A15: Studies on enzymes like Xanthobacter autotrophicus 2-[(R)-2-Hydroxypropylthio]ethanesulfonate dehydrogenase have shown that altering the alkyl chain length of this compound affects its binding affinity (Km) and, consequently, its enzymatic conversion rate [].

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